Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen
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Overview
Description
Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen is a complex copper-based compound with the molecular formula C24H20CuN6O8S2 and a molecular weight of 648.13 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen typically involves the reaction of copper salts with 4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired cuprate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in batch reactors, and the reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where the ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of ligands like phosphines and amines under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while reduction may produce lower oxidation state species .
Scientific Research Applications
Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen has several scientific research applications:
Mechanism of Action
The mechanism of action of Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen involves its ability to interact with various molecular targets and pathways. The copper center in the compound can participate in redox reactions, facilitating electron transfer processes. This redox activity is crucial for its catalytic properties and potential biological effects .
Comparison with Similar Compounds
Similar Compounds
Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen: Unique due to its specific ligand structure and copper coordination.
Copper(II) sulfate: Commonly used copper compound with different ligands and applications.
Copper(II) acetate: Another copper complex with distinct properties and uses.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H19CuN6O8S2- |
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Molecular Weight |
647.1 g/mol |
IUPAC Name |
copper;hydron;4-[(N-oxidoanilino)diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C12H10N3O4S.Cu/c2*16-15(11-4-2-1-3-5-11)14-13-10-6-8-12(9-7-10)20(17,18)19;/h2*1-9H,(H,17,18,19);/q2*-1;+2/p-1 |
InChI Key |
AMOHMEQAQQHGKC-UHFFFAOYSA-M |
Canonical SMILES |
[H+].C1=CC=C(C=C1)N(N=NC2=CC=C(C=C2)S(=O)(=O)[O-])[O-].C1=CC=C(C=C1)N(N=NC2=CC=C(C=C2)S(=O)(=O)[O-])[O-].[Cu+2] |
Origin of Product |
United States |
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